4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl
Description
Properties
Molecular Formula |
C14H10F4O |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
1-fluoro-4-(4-methoxyphenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F4O/c1-19-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16,17)18/h2-8H,1H3 |
InChI Key |
CGOAFJRHPDIWMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl consists of two benzene rings connected by a single bond. The 4-fluoro and 3-trifluoromethyl groups occupy the meta and para positions on one ring, while the 4'-methoxy group is para-substituted on the opposing ring. This substitution pattern introduces steric and electronic challenges during synthesis, particularly in achieving regioselectivity during cross-coupling steps.
Key Synthetic Hurdles
-
Regioselectivity : Introducing fluorine and trifluoromethyl groups at specific positions requires precise control to avoid isomer formation.
-
Stability of Intermediates : Trifluoromethyl groups can destabilize intermediates under acidic or basic conditions, necessitating mild reaction protocols.
-
Coupling Efficiency : Electron-withdrawing groups (e.g., -CF₃) reduce the reactivity of aryl halides in cross-coupling reactions, demanding optimized catalyst systems.
Suzuki-Miyaura Cross-Coupling Approaches
General Methodology
The Suzuki-Miyaura reaction is widely employed for constructing biphenyl scaffolds. For 4-fluoro-4'-methoxy-3-trifluoromethyl-biphenyl, this involves coupling a boronic acid derivative with a halogenated aryl partner.
Route 1: Coupling 4-Fluoro-3-trifluoromethylphenylboronic Acid with 4-Methoxyiodobenzene
-
Boronic Acid Preparation : 4-Fluoro-3-trifluoromethylphenylboronic acid is synthesized via lithiation-borylation of 1-bromo-4-fluoro-3-trifluoromethylbenzene, achieving 85% yield.
-
Coupling Conditions : Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a toluene/water mixture at 80°C for 12 hours, the biphenyl product is obtained in 72% yield.
Route 2: Inverse Coupling Strategy
Optimization Data
| Parameter | Route 1 Yield | Route 2 Yield |
|---|---|---|
| Catalyst: Pd(PPh₃)₄ | 72% | 68% |
| Catalyst: Pd(dppf)Cl₂ | 65% | 62% |
| Solvent: DMF/H₂O | 58% | 54% |
| Temperature: 100°C | 70% | 66% |
Ullmann-Type Coupling Strategies
Copper-Mediated Coupling
Ullmann reactions offer a cost-effective alternative to palladium catalysis. A representative protocol involves:
Limitations
-
Extended Reaction Times : 24–48 hours required for complete conversion.
-
Byproduct Formation : Competing homocoupling reduces overall efficiency.
Diazotization and Hydrolysis Pathways
Precursor Synthesis
The trifluoromethylphenol intermediate, critical for subsequent coupling, is synthesized via diazotization of 4-fluoro-3-trifluoromethylaniline:
Methoxy Group Introduction
The phenol intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of K₂CO₃, achieving >90% conversion to the methoxy derivative.
Protecting Group Strategies
Acetylation-Nitration Sequences
A patent by WO2018207120A1 outlines a method where 4-fluoro-2-methoxyaniline is acetylated, nitrated, and deprotected to introduce nitro groups. Although developed for a different target, this approach can be adapted:
Application to Target Compound
By substituting the nitro group with a trifluoromethyl moiety via radical trifluoromethylation, this pathway could be modified for 4-fluoro-4'-methoxy-3-trifluoromethyl-biphenyl synthesis.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 68–72% | High | Excellent |
| Ullmann Coupling | 60% | Low | Moderate |
| Diazotization-Hydrolysis | 82% | Moderate | High |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The trifluoromethyl (–CF₃) and fluorine groups activate specific positions on the biphenyl ring toward nucleophilic displacement. The –CF₃ group strongly withdraws electrons via inductive effects, polarizing the aromatic ring and enhancing reactivity at the meta and para positions relative to itself. For example:
-
Fluorine displacement at the 4-position can occur under basic conditions with ammonia or amines to yield aminated derivatives .
-
Methoxy-directed substitution is less common due to its electron-donating nature, but demethylation (see Section 2) can precede further functionalization .
Key conditions :
Demethylation of Methoxy Group
The methoxy (–OCH₃) group undergoes demethylation under strong acidic or photolytic conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| BBr₃ in CH₂Cl₂, −78°C | Phenol derivative | ~85% | |
| UV light (254 nm) | Phenol via radical intermediates | Not quantified |
This reaction generates a phenolic (–OH) group, enabling subsequent electrophilic substitutions or oxidations .
Electrophilic Aromatic Substitution (EAS)
The biphenyl system undergoes EAS at positions dictated by substituent directing effects:
| Substituent | Directing Effect | Preferred EAS Sites |
|---|---|---|
| –OCH₃ | Ortho/para | Positions adjacent to methoxy |
| –CF₃ | Meta | Positions 2 and 5 relative to –CF₃ |
| –F | Ortho/para (weak) | Less reactive due to –CF₃ deactivation |
Example reactions include nitration and sulfonation , though yields are typically lower compared to non-fluorinated biphenyls .
Comparative Reactivity with Analogues
The compound’s unique substituent combination results in distinct reactivity compared to similar fluorinated biphenyls:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 4-Trifluoromethyl-1,1'-biphenyl | Lacks –OCH₃ | Lower electrophilic activity |
| 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | –NCO group | Higher NAS propensity |
| 1-Methoxy-4-(trifluoromethyl)benzene | Monocyclic | Reduced steric hindrance |
Computational Insights
Density functional theory (DFT) studies predict:
Scientific Research Applications
Drug Discovery and Development
The compound’s trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of biological molecules such as proteins and enzymes. This property is crucial in drug discovery, where similar structures have been investigated for therapeutic potential. Research indicates that 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl can serve as a probe in biochemical studies to explore molecular interactions and pathways, thereby aiding in understanding its pharmacological potential.
Studies have shown that this compound exhibits significant biological activity, influencing enzymatic activities and signaling pathways through its binding to specific molecular targets. The trifluoromethyl group enhances interaction with proteins, making it a candidate for further pharmacological studies .
Organic Electronics
Fluorinated biphenyl compounds like 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl are used in developing organic light-emitting diodes (OLEDs) and organic semiconductors. The rigidity and chemical stability provided by the biphenyl structure contribute to their effectiveness in these applications .
Liquid Crystal Displays (LCDs)
The compound's unique properties make it suitable for use in liquid crystal displays, where its chemical characteristics can enhance performance and efficiency .
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-methoxy-3-trifluoromethyl-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Methoxy-4'-trifluoromethyl-biphenyl (CAS: N/A) : This positional isomer has methoxy and -CF₃ groups at the para positions of opposing phenyl rings. The para-substitution allows maximal resonance effects, enhancing electron donation (from -OCH₃) and withdrawal (from -CF₃). In contrast, the target compound’s 3-CF₃ group introduces meta-directed steric and electronic effects, reducing conjugation efficiency compared to the para analog .
- 4-Fluoro-4’-methoxybenzophenone: The ketone group in this benzophenone derivative increases polarity and UV absorption. The study in shows that polar solvents like ethanol induce charge transfer in 4-fluoro-4’-methoxybenzophenone, eliminating n→π* transitions. The biphenyl analog (target compound) lacks a ketone but may exhibit similar solvent-dependent electronic behavior due to its methoxy group .
Physical and Spectral Properties
A comparison of key properties with structurally related compounds is outlined below:
Its fluorine and -CF₃ substituents may enhance thermal stability, as seen in fluorinated biphenyls .
Functional Group Comparisons
- -OCH₃ vs. -OCF₃ : Trifluoromethoxy (-OCF₃), found in 4-Fluoro-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid (CAS: 1183674-44-3), is more electron-withdrawing than -OCH₃, reducing electron density on the ring. This difference impacts applications in catalysis or drug design, where electron-rich systems are preferred .
- -CF₃ vs. -NO₂: While both are electron-withdrawing, -NO₂ (e.g., in 4-fluoro-3-nitrobenzoic acid) offers stronger resonance effects. The target compound’s -CF₃ provides steric bulk without extensive resonance withdrawal, favoring stability in harsh conditions .
Biological Activity
4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl is an organic compound belonging to the biphenyl derivatives, characterized by a unique arrangement of substituents that include a fluorine atom, a methoxy group, and a trifluoromethyl group. This structural configuration not only enhances its chemical properties but also contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The compound features a biphenyl backbone with the following substituents:
- Fluorine atom at the para position of one phenyl ring.
- Methoxy group at the para position of the other ring.
- Trifluoromethyl group at the meta position of the same ring.
This combination results in increased lipophilicity, which facilitates interactions with hydrophobic regions of biological molecules such as proteins and enzymes. The trifluoromethyl group is particularly noted for enhancing the compound’s reactivity and stability, which are critical for its biological interactions.
Biological Activity
Research indicates that 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl exhibits significant biological activity. The following aspects highlight its potential:
- Enzyme Interaction : The compound's trifluoromethyl group enhances its interaction with proteins, potentially influencing enzymatic activities and signaling pathways. This characteristic is crucial for understanding its pharmacological potential.
- Modulation of Biological Activities : Studies suggest that compounds similar to 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl have shown various biological effects, including antimicrobial and anticancer properties. The unique combination of substituents may allow it to serve as a probe in biochemical studies to explore molecular interactions.
Case Studies and Research Findings
Several studies have explored the biological implications of fluorinated biphenyl derivatives, providing insights into their mechanisms of action:
- Antimicrobial Activity : Similar biphenyl compounds have demonstrated antimicrobial properties against various pathogens. The lipophilicity conferred by the trifluoromethyl group is believed to play a significant role in enhancing membrane permeability and subsequent bioactivity .
- Cytotoxic Effects : Research on fluorinated derivatives has shown potent cytotoxic effects against cancer cell lines. For instance, fluorinated analogs have been tested for their ability to inhibit tumor growth, with findings indicating enhanced potency compared to non-fluorinated counterparts .
- Pharmacological Characterization : Compounds structurally related to 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl have been evaluated for their pharmacological properties, including receptor antagonism and enzyme inhibition. These studies are vital for elucidating the therapeutic potential of such compounds in treating diseases like cancer and infections .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl compared to structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl | Contains methoxy and trifluoromethyl groups; high reactivity and stability. |
| 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate | Lacks methoxy group; primarily used in synthetic applications. |
| 4-(trifluoromethyl)-1,1-biphenyl | Contains only trifluoromethyl; different reactivity profile. |
| 4-Trifluoromethylsulfanyl-biphenyl | Contains sulfanyl group; distinct chemical behavior compared to methoxy derivatives. |
The unique combination of both methoxy and trifluoromethyl groups in 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl contributes to its enhanced stability and reactivity compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 4-Fluoro-4'-methoxy-3-trifluoromethyl-biphenyl, and how can side reactions be minimized?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated aromatic precursors. For example:
- A 3-trifluoromethyl-4-fluorophenyl boronic acid derivative can couple with a 4-methoxyphenyl halide (e.g., bromide or iodide) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water).
- Key parameters : Maintain anhydrous conditions to prevent boronic acid hydrolysis, and use a base like Na₂CO₃ to deprotonate intermediates. Reaction temperatures of 80–100°C for 12–24 hours are typical .
- Side reactions : Homocoupling of boronic acids or dehalogenation of aryl halides. These are mitigated by degassing solvents to remove oxygen and optimizing catalyst loading (0.5–2 mol%) .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine environments (e.g., distinguishing -CF₃ from -F groups). ¹H/¹³C NMR resolves methoxy and biphenyl proton splitting patterns .
- Mass Spectrometry (EI-MS) : High-resolution MS identifies molecular ions (e.g., [M+H]⁺) and fragments. NIST reference data for related trifluoromethyl-biphenyls can validate spectral matches .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) monitors purity. UV detection at 254 nm tracks aromatic chromophores .
Q. How does the compound’s stability vary under different laboratory storage conditions?
Methodological Answer:
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at room temperature in amber glass vials to prevent photodegradation of the methoxy group .
- Hydrolytic sensitivity : The trifluoromethyl group is hydrolytically stable, but the methoxy group may demethylate under strong acidic/basic conditions. Stability testing in pH 3–9 buffers via HPLC is recommended .
Q. What are common impurities in synthesized batches, and how are they removed?
Methodological Answer:
- Byproducts : Residual boronic acid or homocoupled dimers. These are removed via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Halogenated intermediates : Detectable by GC-MS or LC-MS. Recrystallization from ethanol/water mixtures effectively purifies the final product .
Advanced Research Questions
Q. How do electron-withdrawing (-CF₃, -F) and electron-donating (-OCH₃) groups influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Directing effects : The -CF₃ and -F groups are meta-directing, while -OCH₃ is ortho/para-directing. In nitration or sulfonation, competing directing effects create regiochemical complexity.
- Case study : Nitration of the biphenyl scaffold may yield mixtures. Computational modeling (DFT) predicts favored positions by analyzing partial charges and frontier molecular orbitals .
Q. What computational strategies are used to predict the compound’s reactivity and spectroscopic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate NMR chemical shifts (e.g., GIAO method) and IR vibrational modes. Compare with experimental data to validate models .
- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water to predict solubility and aggregation behavior, critical for formulation studies .
Q. How can contradictory analytical data (e.g., mass spectrometry vs. NMR) be resolved?
Methodological Answer:
- Scenario : A mismatch between observed [M+H]⁺ in MS and expected molecular formula.
- Resolution :
Q. What structural features of this compound are critical for its potential pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Analogous biphenyls (e.g., TUG-891, a GPR120 agonist) show that fluorination enhances metabolic stability, while methoxy groups improve membrane permeability .
- In vitro assays : Test target binding affinity using fluorescence polarization (FP) or surface plasmon resonance (SPR). Compare with analogs lacking -CF₃ or -OCH₃ to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
